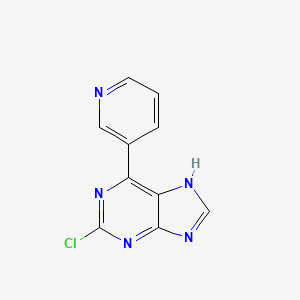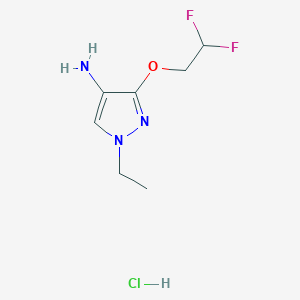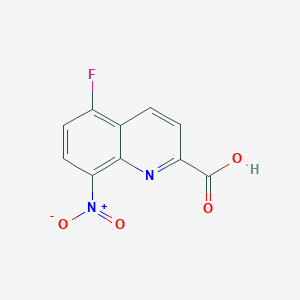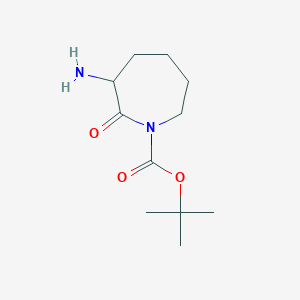
2-Chloro-6-(pyridin-3-yl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(pyridin-3-yl)-9H-purine is a heterocyclic compound that features a purine ring substituted with a chlorine atom at the 2-position and a pyridin-3-yl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-3-yl)-9H-purine typically involves the use of chlorinated purine derivatives and pyridine-based reagents. One common method involves the nucleophilic substitution reaction of 2,6-dichloropurine with pyridin-3-ylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 2-Chloro-6-(pyridin-3-yl)-9H-purine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and reagent concentration, can further improve the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(pyridin-3-yl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cross-Coupling Reactions: The pyridin-3-yl group can be further functionalized through cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Nucleophilic Substitution: Substituted purines with various functional groups replacing the chlorine atom.
Cross-Coupling Reactions: Functionalized purines with additional aromatic or aliphatic groups attached to the pyridin-3-yl moiety.
Applications De Recherche Scientifique
2-Chloro-6-(pyridin-3-yl)-9H-purine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(pyridin-3-yl)-9H-purine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and interfering with their normal function. The molecular targets and pathways involved can vary, but common targets include protein kinases and nucleic acid-binding proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-(trichloromethyl)pyridine
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
Uniqueness
2-Chloro-6-(pyridin-3-yl)-9H-purine is unique due to its combination of a purine core with a pyridin-3-yl substituent, which imparts distinct electronic and steric properties. This structural uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and material properties .
Propriétés
Numéro CAS |
918537-08-3 |
|---|---|
Formule moléculaire |
C10H6ClN5 |
Poids moléculaire |
231.64 g/mol |
Nom IUPAC |
2-chloro-6-pyridin-3-yl-7H-purine |
InChI |
InChI=1S/C10H6ClN5/c11-10-15-7(6-2-1-3-12-4-6)8-9(16-10)14-5-13-8/h1-5H,(H,13,14,15,16) |
Clé InChI |
QIEAQPMKQSYGGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C3C(=NC(=N2)Cl)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)
![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)



![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11877053.png)
![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)
![2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11877058.png)





